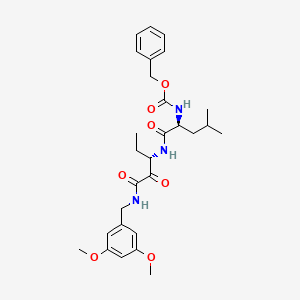
Calpain-2-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calpain-2-IN-1 is a specific inhibitor of the calpain-2 isoform, a member of the calpain family of calcium-dependent cysteine proteases. Calpain-2 plays a significant role in various cellular processes, including apoptosis, cell migration, and synaptic plasticity. The inhibition of calpain-2 has been explored as a potential therapeutic strategy for neurodegenerative diseases, cancer, and other conditions where calpain-2 activity is dysregulated .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calpain-2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of casein zymography, which utilizes casein as a substrate for calpain isoforms. The reaction conditions typically include the use of calcium chloride and reducing agents like dithiothreitol (DTT) to maintain the activity of calpain during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve affinity purification techniques. This method exploits the specific binding properties of calpastatin, an endogenous inhibitor of calpain, to capture and purify calpain-2 from complex biological mixtures. The dissociation of the complex is mediated by chelating calcium, allowing for the elution of calpain-2 while calpastatin remains immobilized .
Análisis De Reacciones Químicas
Types of Reactions
Calpain-2-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its inhibitory activity and specificity.
Common Reagents and Conditions
Common reagents used in these reactions include calcium chloride, reducing agents like DTT, and various organic solvents. The reaction conditions often involve maintaining a specific pH and temperature to ensure the stability and activity of the compound .
Major Products
The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory activity and specificity for calpain-2. These derivatives are further tested for their efficacy in inhibiting calpain-2 activity in various biological assays .
Aplicaciones Científicas De Investigación
Calpain-2-IN-1 has been extensively studied for its potential therapeutic applications in various fields:
Neurodegenerative Diseases: This compound has shown promise in reducing neuronal death and improving outcomes in models of traumatic brain injury and other neurodegenerative conditions
Cancer: The compound has been explored as a therapeutic target in cancer, where calpain-2 activity is often dysregulated.
Synaptic Plasticity: this compound is used in research to study the role of calpain-2 in synaptic plasticity and learning.
Mecanismo De Acción
Calpain-2-IN-1 exerts its effects by specifically inhibiting the activity of calpain-2. Calpain-2 is a calcium-dependent protease that cleaves various substrates involved in cellular processes such as apoptosis, cell migration, and synaptic plasticity. By inhibiting calpain-2, this compound prevents the proteolytic cleavage of these substrates, thereby modulating the associated cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Calpain-2-IN-1 is unique in its high specificity for calpain-2 over other calpain isoforms. This specificity allows for targeted inhibition of calpain-2 activity without affecting the functions of other calpain isoforms, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C28H37N3O7 |
|---|---|
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(3S)-1-[(3,5-dimethoxyphenyl)methylamino]-1,2-dioxopentan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C28H37N3O7/c1-6-23(25(32)27(34)29-16-20-13-21(36-4)15-22(14-20)37-5)30-26(33)24(12-18(2)3)31-28(35)38-17-19-10-8-7-9-11-19/h7-11,13-15,18,23-24H,6,12,16-17H2,1-5H3,(H,29,34)(H,30,33)(H,31,35)/t23-,24-/m0/s1 |
Clave InChI |
ZPKXXXUPXHNDFV-ZEQRLZLVSA-N |
SMILES isomérico |
CC[C@@H](C(=O)C(=O)NCC1=CC(=CC(=C1)OC)OC)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CCC(C(=O)C(=O)NCC1=CC(=CC(=C1)OC)OC)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)

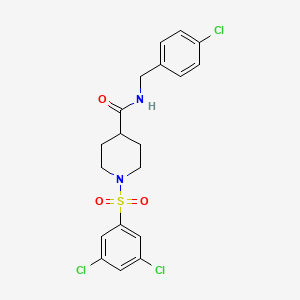
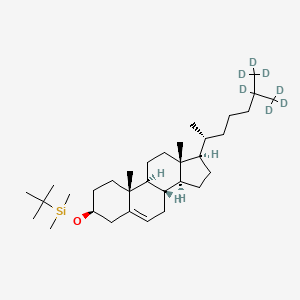
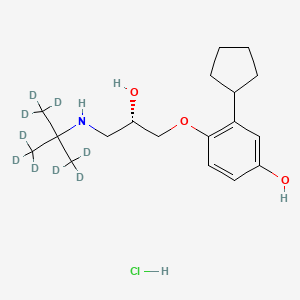
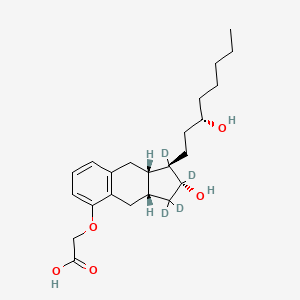
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)

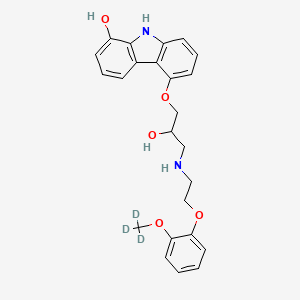

![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)

